

# Application Note: Quantitative Analysis of Sulfonamides in Food Samples with $^{13}\text{C}_6$ Internal Standard

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## Compound of Interest

Compound Name: Sulfaguanidine- $^{13}\text{C}_6$

Cat. No.: B14865915

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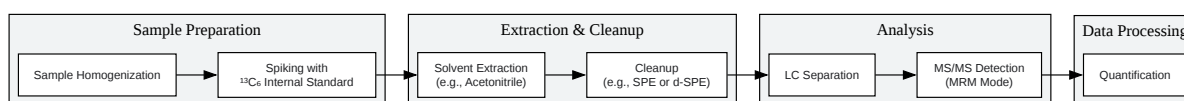
## Introduction

Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary medicine for the treatment and prevention of bacterial infections in food-producing animals.[1][2] The potential for residual sulfonamides to persist in food products such as meat, milk, and honey poses a risk to human health, including allergic reactions in sensitive individuals and the development of antibiotic-resistant bacteria.[2] To ensure food safety, regulatory bodies in many countries have established Maximum Residue Limits (MRLs) for sulfonamides in various food commodities.[3]

This application note details a robust and sensitive method for the quantitative analysis of sulfonamides in diverse food matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a  $^{13}\text{C}_6$ -labeled internal standard. The use of a stable isotope-labeled internal standard, such as [Phenyl- $^{13}\text{C}_6$ ]sulfamethazine, is critical for accurate quantification as it effectively compensates for variations in sample preparation and matrix effects during analysis. [4][5][6] The protocols and data presented herein are intended to guide researchers, scientists, and drug development professionals in the reliable monitoring of sulfonamide residues in food samples.

## Experimental Workflow

The overall experimental workflow for the quantitative analysis of sulfonamides in food samples is depicted below. This process includes sample preparation, extraction, LC-MS/MS analysis, and data processing.



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Caption: Experimental workflow for sulfonamide analysis.

## Detailed Protocols

### Materials and Reagents

- Standards: Analytical standards of target sulfonamides and  $^{13}\text{C}_6$ -labeled internal standard (e.g., [Phenyl- $^{13}\text{C}_6$ ]sulfamethazine).
- Solvents: Acetonitrile (ACN), methanol (MeOH), water (LC-MS grade), formic acid, ethyl acetate.
- Salts and Sorbents: Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), sodium chloride (NaCl), C18 sorbent, primary secondary amine (PSA) sorbent.
- Extraction Tubes: 50 mL and 15 mL polypropylene centrifuge tubes.
- Syringe Filters: 0.22  $\mu\text{m}$  nylon or PTFE filters.

### Sample Preparation and Extraction

This protocol is a generalized procedure based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is adaptable for various food matrices like meat, fish, and pastries.<sup>[1][7]</sup>

- Homogenization: Weigh 1-2 g of the homogenized food sample into a 50 mL centrifuge tube. For liquid samples like milk, pipette 1-2 mL.
- Internal Standard Spiking: Add a known concentration of the  $^{13}\text{C}_6$ -sulfonamide internal standard solution to the sample.
- Extraction:
  - Add 10 mL of acetonitrile (often with 1% acetic acid) to the tube.[\[7\]](#)
  - Vortex or shake vigorously for 1 minute to ensure thorough mixing.
  - Add extraction salts (e.g., 4 g  $\text{MgSO}_4$  and 1 g  $\text{NaCl}$ ).
  - Immediately vortex for 1 minute to prevent the agglomeration of salts.
  - Centrifuge at  $\geq 4000$  rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
  - Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing cleanup sorbents (e.g., 900 mg  $\text{MgSO}_4$ , 150 mg PSA, and 150 mg C18 for fatty matrices).
  - Vortex for 1 minute.
  - Centrifuge at  $\geq 4000$  rpm for 5 minutes.
- Final Extract Preparation:
  - Transfer an aliquot of the cleaned extract into a clean tube and evaporate to dryness under a gentle stream of nitrogen at  $40^\circ\text{C}$ .
  - Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.
  - Filter the reconstituted sample through a  $0.22\ \mu\text{m}$  syringe filter into an autosampler vial for LC-MS/MS analysis.

## LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of sulfonamides. Optimization may be required based on the specific instrument and target analytes.

- LC System: UPLC or HPLC system.
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8  $\mu$ m).
- Mobile Phase:
  - A: 0.1% formic acid in water.
  - B: 0.1% formic acid in acetonitrile or methanol.
- Gradient Elution: A typical gradient starts with a low percentage of organic phase (B), gradually increases to elute the sulfonamides, and then returns to the initial conditions for column re-equilibration.
- Flow Rate: 0.3 - 0.5 mL/min.
- Injection Volume: 5 - 20  $\mu$ L.
- MS System: Triple quadrupole mass spectrometer.
- Ionization Source: Electrospray ionization (ESI) in positive ion mode.
- Analysis Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for each sulfonamide and the  $^{13}\text{C}_6$ -internal standard should be optimized.

## Quantitative Data

The use of a  $^{13}\text{C}_6$  internal standard provides high accuracy and precision in the quantification of sulfonamides across various food matrices. The following tables summarize typical performance characteristics of the method.

Table 1: Method Performance for Sulfonamide Analysis in Various Food Matrices

Food Matrix	Spiking Levels (µg/kg)	Average Recovery (%)	Relative Standard Deviation (RSD, %)	Reference
Pastries	5, 10, 50	67.6 - 103.8	0.80 - 9.23	[1]
Meat (Pork, Beef, Chicken)	50, 500	>90	1 - 6	[4][5]
Fish	5	75 - 94	Not Specified	[8]
Bovine Liver	Not Specified	53 - 93	2.1 - 16.8	[7]

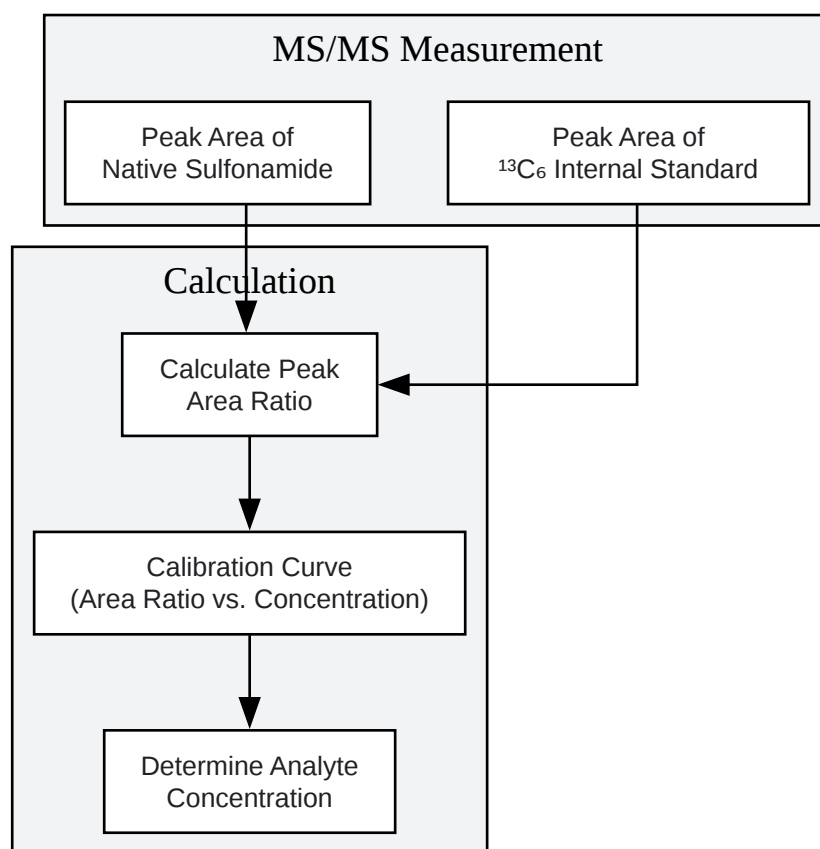
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Sulfonamide Analysis

Food Matrix	LOD (µg/kg)	LOQ (µg/kg)	Reference
Pastries	0.01 - 0.14	0.02 - 0.45	[1]
Meat	< 10	Not Specified	[4][5]
Fish	1.62 - 2.53 (CC $\alpha$ )	2.01 - 3.13 (CC $\beta$ )	[8]
Bovine Liver	Not Specified	5	[7]

\*CC $\alpha$  (Decision Limit) and CC $\beta$  (Detection Capability) are performance characteristics defined by European Commission Decision 2002/657/EC.

## Logical Relationship for Quantification

The quantification of sulfonamides relies on the principle of isotope dilution mass spectrometry. The ratio of the peak area of the native sulfonamide to the peak area of its corresponding  $^{13}\text{C}_6$ -labeled internal standard is used to calculate the concentration of the analyte in the sample. This relationship is illustrated in the diagram below.



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Caption: Logic for quantification using an internal standard.

## Conclusion

The described LC-MS/MS method utilizing a <sup>13</sup>C<sub>6</sub>-labeled internal standard provides a reliable and sensitive approach for the quantitative determination of sulfonamide residues in a variety of food samples. The detailed protocols and performance data demonstrate the method's suitability for routine monitoring and its ability to meet regulatory requirements for food safety. The robustness of the QuEChERS-based sample preparation, combined with the accuracy afforded by isotope dilution, makes this a powerful tool for food analysis laboratories.

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